N-(1-Methoxybutan-2-yl)thietan-3-amine
Description
Properties
Molecular Formula |
C8H17NOS |
|---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
N-(1-methoxybutan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C8H17NOS/c1-3-7(4-10-2)9-8-5-11-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
YCZBJKPBEJQKQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NC1CSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxybutan-2-yl)thietan-3-amine typically involves the reaction of thietane derivatives with appropriate alkylating agents. One common method is the alkylation of thietane with 1-methoxybutan-2-yl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxybutan-2-yl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
N-(1-Methoxybutan-2-yl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Methoxybutan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of biological pathways. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and properties of N-(1-Methoxybutan-2-yl)thietan-3-amine and related compounds:
Key Differences and Implications
Ring Size and Strain :
- The thietane ring (3-membered) in the target compound exhibits higher steric strain compared to the tetrahydrothiophene (5-membered) analog . This strain can enhance reactivity in ring-opening reactions, making it useful for covalent drug design .
- In contrast, the 5-membered tetrahydrothiophene derivative offers greater conformational flexibility and stability, which may be advantageous in catalytic applications .
Substituent Effects: Methoxybutan-2-yl: Introduces moderate polarity, balancing solubility and membrane permeability. Dimethylamino: Enhances basicity and water solubility under acidic conditions, useful for targeting lysosomal enzymes . Allyloxypropyl: Provides a handle for click chemistry or polymerization, expanding utility in materials science .
Physicochemical Properties: Lipophilicity (logP) varies significantly: The methylhexan-2-yl derivative (C10H21NS) has the highest logP, favoring blood-brain barrier penetration, while the dimethylamino analog (C9H20N2S) is more hydrophilic .
Synthetic Approaches: 3-Amino thietane derivatives are commonly synthesized via nucleophilic substitution or ring-closing reactions. For example, the methoxybutan-2-yl group may be introduced via alkylation of thietan-3-amine precursors . The tetrahydrothiophene analog requires different ring-forming strategies, such as cyclization of mercapto-alcohols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
